molecular formula C10H12N2 B15072003 2-Isopropylimidazo[1,2-a]pyridine CAS No. 503172-48-3

2-Isopropylimidazo[1,2-a]pyridine

Cat. No.: B15072003
CAS No.: 503172-48-3
M. Wt: 160.22 g/mol
InChI Key: CTVRFJSJXPCPFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with isopropyl-substituted aldehydes or ketones. One common method is the Groebke-Blackburn three-component reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isocyanide . This reaction is often catalyzed by Lewis acids or transition metals to enhance the yield and selectivity of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of efficient catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: N-bromosuccinimide, other halogenating agents.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-Isopropylimidazo[1,2-a]pyridine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .

Properties

CAS No.

503172-48-3

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2-propan-2-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C10H12N2/c1-8(2)9-7-12-6-4-3-5-10(12)11-9/h3-8H,1-2H3

InChI Key

CTVRFJSJXPCPFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN2C=CC=CC2=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.